2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c18-15(13-20-12-14-4-2-1-3-5-14)17-8-6-16(7-9-17)19-10-11-21-16/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVNFZRIOTOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique structural features, including a benzylthio group and a spirocyclic framework, suggest diverse interactions with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the spirocyclic structure could influence binding to various receptors or enzymes involved in biochemical pathways. Preliminary studies suggest that it may modulate activities related to cell signaling and metabolic processes.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiadiazole moieties have shown promising results against various cancer cell lines, including hepatocellular carcinoma and breast cancer. These compounds were evaluated using MTT assays, demonstrating cytotoxic effects at low micromolar concentrations (IC50 < 0.1 µM) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HePG2 | 0.05 | Induces apoptosis |
| Compound B | MCF7 | 0.07 | DNA fragmentation |
| Compound C | MDA MB231 | 0.09 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Similar thioether compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. The presence of the benzylthio group is hypothesized to enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Properties : A study published in the Journal of Pharmaceutical Sciences evaluated a series of benzylthio compounds for their anticancer activity against various cell lines. Results indicated that modifications in the substituents significantly influenced their cytotoxicity profiles .
- Antimicrobial Evaluation : Research conducted by Academia.edu examined several thioether derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural features contributed to enhanced antibacterial activity .
- Mechanistic Insights : A patent application discussed the synthesis and biological evaluation of sulfonamide compounds related to this class, highlighting their ribonucleotide reductase inhibitory activity, which is crucial for DNA synthesis in rapidly dividing cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone with structurally related spirocyclic compounds, focusing on substituent variations, spectral properties, and crystallographic data.
Substituent Variations at the Ketone Position
Compounds sharing the 1-oxa-4-thia-8-azaspiro[4.5]decane core but differing in the ketone substituents are compared below:
*Calculated based on molecular formula.
Spirocyclic Core Modifications
Variations in the spirocyclic core influence conformational stability and intermolecular interactions:
Spectral and Crystallographic Comparisons
- IR Spectroscopy: Target Compound: Expected C=O stretch ~1720 cm⁻¹ (analogous to 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl ketones) . 4a (): C=O at 1721 cm⁻¹; C=N at 1633 cm⁻¹; NO2 stretches at 1533/1360 cm⁻¹ .
- NMR Spectroscopy :
Key Findings and Implications
Spiro Core Stability : The 1-oxa-4-thia-8-azaspiro[4.5]decane system exhibits conformational rigidity, critical for molecular recognition .
Synthetic Flexibility : Modular synthesis allows for diverse substituent incorporation, enabling targeted drug design .
Q & A
How can the three-dimensional conformation of 2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone be analyzed using crystallographic data?
Answer:
The three-dimensional conformation can be determined via single-crystal X-ray diffraction . Refinement using SHELXL (part of the SHELX suite) allows precise modeling of bond lengths, angles, and torsional parameters . For spiro systems, Cremer-Pople puckering coordinates are critical to quantify ring distortion. These coordinates define the mean plane of the spiro ring and calculate puckering amplitudes and phase angles, enabling comparison with related structures (e.g., 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, which exhibits monoclinic symmetry with β = 108.7°) . Use ORTEP-3 or WinGX to visualize thermal ellipsoids and validate hydrogen-bonding interactions .
What synthetic methodologies are effective for constructing the 1-oxa-4-thia-8-azaspiro[4.5]decane core?
Answer:
The spiro core can be synthesized via multi-component condensation reactions involving aldehydes (e.g., isobutyraldehyde), nitriles, and heterocyclic precursors under acidic conditions . For example, stepwise cyclization using sodium acetate in glacial acetic acid facilitates ring closure while minimizing steric clashes. Key intermediates (e.g., 6,10-bis-substituted derivatives) should be purified via recrystallization (ethanol/water) and characterized by ¹H/¹³C NMR to confirm regioselectivity . Optimization of reaction time (12–14 hours under reflux) and stoichiometry is critical to achieving yields >60% .
How can discrepancies between spectroscopic data and crystallographic structures for this compound be resolved?
Answer:
Discrepancies often arise from dynamic effects in solution (e.g., ring puckering or conformational flexibility) versus static solid-state structures. To resolve these:
- Perform variable-temperature NMR to detect conformational exchange.
- Compare experimental IR carbonyl stretches (e.g., 1721 cm⁻¹ for ketones) with DFT-calculated vibrational spectra .
- Validate crystallographic refinement using R-factor convergence criteria in SHELXL (e.g., R1 < 0.05 for high-resolution data) .
- Cross-reference with analogous spiro compounds (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) to identify systematic deviations .
What are the challenges in optimizing reaction yields for derivatives of this compound?
Answer:
Key challenges include:
- Steric hindrance from the spiro system, which limits nucleophilic attack. Mitigate using high-dilution conditions to favor intramolecular cyclization over dimerization .
- Byproduct formation due to competing reaction pathways (e.g., over-condensation). Monitor via TLC and optimize catalyst loading (e.g., 10 mol% acetic acid) .
- Purification difficulties caused by similar polarities of spiro derivatives. Use silica gel chromatography (hexane/ethyl acetate gradient) or HPLC with C18 columns for resolution .
How can the compound’s stability under experimental conditions be assessed?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for spiroketals) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC-UV at 220–280 nm .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and quantify intact compound using LC-MS .
- Store under inert gas (N₂/Ar) at +5°C to prevent oxidation of the benzylthio moiety .
What computational methods are suitable for modeling the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict reactivity toward electrophiles/nucleophiles.
- Molecular Dynamics (MD) : Simulate spiro ring puckering dynamics in explicit solvents (e.g., DMSO) using AMBER or GROMACS .
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the azaspiro core’s hydrogen-bonding capacity .
How can the compound’s purity be validated for pharmacological studies?
Answer:
- HPLC-DAD : Use a C18 column (Chromolith®) with acetonitrile/water (70:30) mobile phase; ensure >95% purity via peak integration .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values (e.g., C₃₈H₄₂N₄O₅S requires C 68.69%, H 4.23%) .
- Mass spectrometry : Validate molecular ion peaks (e.g., EI-MS m/z 803 [M⁺]) and isotopic patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
